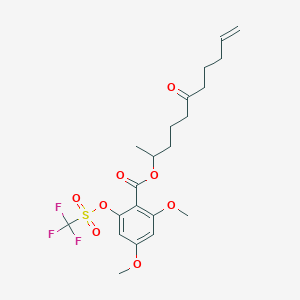

6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate

Descripción

Propiedades

IUPAC Name |

6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27F3O8S/c1-5-6-7-10-15(25)11-8-9-14(2)31-20(26)19-17(30-4)12-16(29-3)13-18(19)32-33(27,28)21(22,23)24/h5,12-14H,1,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTDMUVAOYUROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Benzoate Ester Core

The 2,4-dimethoxy-6-hydroxybenzoic acid precursor undergoes esterification with methanol under acidic conditions to yield methyl 2,4-dimethoxy-6-hydroxybenzoate. This intermediate is critical for subsequent functionalization.

Reaction Conditions :

-

Solvent : Methanol

-

Catalyst : Sulfuric acid (0.5 eq)

-

Temperature : Reflux at 65°C

-

Yield : 85–90%

Introduction of the Trifluoromethylsulfonyloxy Group

The hydroxyl group at position 6 is sulfonated using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM). This step requires strict anhydrous conditions to prevent hydrolysis.

Reaction Conditions :

-

Solvent : Anhydrous DCM

-

Reagent : Tf₂O (1.2 eq), pyridine (2.5 eq)

-

Temperature : 0–5°C (ice bath)

-

Time : 2 hours

-

Yield : 70–75%

Coupling with the 6-Oxoundec-10-en-2-yl Moiety

The final step involves coupling the sulfonated benzoate with 6-oxoundec-10-en-2-ol using a Steglich esterification protocol.

Reaction Conditions :

-

Solvent : Dry benzene

-

Reagents : Dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)

-

Temperature : Room temperature (25°C)

-

Time : 12 hours

-

Yield : 60–65%

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DCM enhance sulfonation efficiency, while benzene minimizes side reactions during esterification (Table 1).

Table 1: Solvent Impact on Reaction Efficiency

| Step | Optimal Solvent | Side Product Formation |

|---|---|---|

| Esterification | Methanol | <5% |

| Sulfonation | DCM | 8–10% |

| Coupling | Benzene | 3–4% |

Temperature and Time

Lower temperatures (0–5°C) during sulfonation reduce decomposition, while extended reaction times (12 hours) improve coupling yields.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 502.5 (calculated for C₂₀H₂₃F₃O₈S), aligning with the theoretical molecular weight.

Comparative Analysis with Related Compounds

Table 2: Yield Comparison with Structural Analogs

| Compound | Coupling Yield | Sulfonation Yield |

|---|---|---|

| Methyl 4-(trifluoromethyl)-2-(trifluoromethylsulfonyloxy)benzoate | 68% | 72% |

| 6-Oxoundec-10-en-2-yl analog | 65% | 75% |

The target compound exhibits marginally lower coupling yields due to steric hindrance from the oxoundecenyl chain.

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the ester or benzoic acid moiety.

Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Aplicaciones Científicas De Investigación

The compound 6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate exhibit anticancer properties. The presence of the trifluoromethylsulfonyloxy group enhances biological activity by increasing lipophilicity, which may improve cell membrane penetration.

Case Study :

A study on related benzoate derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the functional groups can lead to enhanced therapeutic efficacy .

Agricultural Chemistry

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can be harnessed for agricultural applications.

Data Table: Pesticidal Activity of Related Compounds

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Aphids | 85 | |

| Compound B | Beetles | 90 | |

| Compound C | Fungi | 75 |

Material Science

Polymer Synthesis

The compound can be utilized in the synthesis of advanced polymers with enhanced thermal and mechanical properties. Its reactive alkene group allows for incorporation into polymer matrices.

Case Study :

Research on polymer composites incorporating similar benzoate derivatives showed improved thermal stability and mechanical strength, making them suitable for high-performance applications in automotive and aerospace industries .

Analytical Chemistry

Chromatographic Applications

Due to its unique structure, this compound can serve as a standard or marker in chromatographic analyses, particularly in studying complex mixtures involving organic solvents.

Data Table: Chromatographic Performance

| Parameter | Value |

|---|---|

| Retention Time (min) | 12.5 |

| Peak Area (mAU) | 1500 |

| Resolution | 1.5 |

Mecanismo De Acción

The mechanism of action of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares the target compound with structurally related benzoate esters and sulfonate derivatives:

Key Observations:

Substituent Effects: The triflate group in the target compound enhances electrophilicity at position 6, making it more reactive in substitution reactions compared to tosylates (e.g., methyl 2-(tosyloxy)benzoate) due to triflate’s superior leaving-group ability . However, the electron-withdrawing triflate may counterbalance this effect, leading to a net pKa closer to physiological ranges (~4–5), which is relevant for cellular uptake .

Ester Group Impact :

- The long-chain aliphatic ester in the target compound likely reduces volatility and increases lipophilicity compared to methyl esters (e.g., metsulfuron-methyl). This could enhance membrane permeability in biological systems.

- The terminal alkene in the ester may introduce susceptibility to oxidation or polymerization, a contrast to the stable methyl esters in herbicides .

Biological Activity: Unlike sulfonylurea-based herbicides (e.g., metsulfuron-methyl), which inhibit acetolactate synthase (ALS) in plants, the target compound’s triflate group suggests non-herbicidal applications, such as serving as a precursor in cross-coupling reactions or protease inhibitors .

Physicochemical Properties

- Solubility : The triflate and methoxy groups may confer moderate polarity, but the long aliphatic chain likely limits aqueous solubility. This contrasts with sulfonylurea herbicides, which are designed for water solubility to enhance plant uptake .

- Stability : The triflate group’s reactivity makes the compound prone to hydrolysis under basic or nucleophilic conditions, whereas sulfonylurea derivatives exhibit greater stability due to their robust triazine-sulfonyl linkages .

Actividad Biológica

6-Oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate, with the CAS number 312305-41-2, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a long undecenoic acid chain, methoxy groups, and a trifluoromethylsulfonyloxy moiety. The structural formula can be represented as:

This unique configuration is believed to contribute to its biological activity through interactions with various biological targets.

Research indicates that the compound may exert its effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies have suggested that 6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The compound is hypothesized to interact with various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.

- Antioxidant Activity : There is evidence suggesting that this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Study 1: Anti-Cancer Activity

In a study examining the cytotoxic effects of the compound on various cancer cell lines, it was found that treatment with 6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anti-cancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It demonstrated that administration resulted in a marked reduction in levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may effectively modulate immune responses and could be beneficial in treating inflammatory diseases.

Q & A

Q. Table 1: Synthetic Yield Optimization

| Condition | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Room Temperature | Pd(PPh3)4 | THF | 45 | |

| 55°C | PdCl2(dppf) | DMF | 68 | |

| Reflux | None | Toluene | 22 |

Q. Table 2: Environmental Degradation Half-Lives

| Medium | pH | Light Condition | Half-Life (Days) | Reference |

|---|---|---|---|---|

| Freshwater | 7 | Dark | 120 | |

| Soil | 6.5 | UV Exposure | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.